

# A Comprehensive Spectroscopic and Analytical Guide to (S)-4-Phenylthiazolidine-2-thione

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## Compound of Interest

Compound Name: (S)-4-Phenylthiazolidine-2-thione

Cat. No.: B066421

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## Introduction: The Significance of (S)-4-Phenylthiazolidine-2-thione in Asymmetric Synthesis

**(S)-4-Phenylthiazolidine-2-thione** stands as a cornerstone chiral auxiliary in the field of asymmetric synthesis. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter with a specific, desired configuration.<sup>[1]</sup> The inherent chirality of the auxiliary creates a diastereomeric intermediate that allows for stereoselective transformations, after which the auxiliary can be cleaved and often recovered for reuse. The efficacy of **(S)-4-Phenylthiazolidine-2-thione** stems from the rigid conformational bias imposed by the thiazolidinethione ring and the steric influence of the phenyl group. This guide provides an in-depth analysis of the spectroscopic data—NMR, IR, and MS—that are crucial for the structural verification and quality control of this essential synthetic tool.

## Molecular Structure and Physicochemical Properties

A thorough understanding of the spectroscopic data begins with a clear picture of the molecule's structure and fundamental properties.

Molecular Structure of **(S)-4-Phenylthiazolidine-2-thione**

Caption: Ball-and-stick model of **(S)-4-Phenylthiazolidine-2-thione** with atom numbering.

Property	Value	Source
Chemical Formula	C <sub>9</sub> H <sub>9</sub> NS <sub>2</sub>	[2]
Molecular Weight	195.31 g/mol	[2]
Appearance	White to off-white solid	[1]
Melting Point	128.0 to 130.0 °C	[1]
Optical Rotation ([α] <sup>20</sup> /D)	-207±5° (c=1% in chloroform)	[1]
CAS Number	185137-29-5	[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(S)-4-Phenylthiazolidine-2-thione**, both <sup>1</sup>H and <sup>13</sup>C NMR provide definitive structural confirmation.

### <sup>1</sup>H NMR (Proton NMR) Analysis

The <sup>1</sup>H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. The protons of the thiazolidinethione ring exhibit a characteristic AMX spin system, a direct consequence of the chiral center at C4.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
N-H	~9.5 (broad s)	Singlet (broad)	-
Phenyl-H	7.25 - 7.45	Multiplet	-
H-4	~5.2 (dd)	Doublet of doublets	~8.0, ~5.0
H-5a (cis to Ph)	~3.3 (dd)	Doublet of doublets	~11.5, ~5.0
H-5b (trans to Ph)	~3.8 (dd)	Doublet of doublets	~11.5, ~8.0

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative interpretation based on analogous structures.<sup>[4][5]</sup>

## <sup>13</sup>C NMR (Carbon NMR) Analysis

The <sup>13</sup>C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. The thione carbon (C=S) is particularly noteworthy for its downfield chemical shift.

Carbon Assignment	Chemical Shift (δ, ppm)
C=S (C2)	201.7
Quaternary Phenyl C	141.1
Phenyl CH	129.2
Phenyl CH	128.4
Phenyl CH	126.5
C-4	62.9
C-5	38.3

Data obtained from SpectraBase for 4-Phenylthiazolidine-2-thione in DMSO solvent.<sup>[2]</sup>

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-4-Phenylthiazolidine-2-thione** in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrument Setup: The analysis should be performed on a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.

- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	3100 - 3200	Medium, Broad
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 2960	Medium
C=S Stretch (Thione)	1200 - 1300	Strong
Aromatic C=C Bending	1450 - 1600	Medium-Strong

Note: The C=S stretch is a key diagnostic peak for this class of compounds. The exact positions are based on data for similar thiazolidinethione structures.<sup>[6]</sup>

## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

- **Background Scan:** Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and instrument-related absorptions.
- **Sample Application:** Place a small amount of the solid **(S)-4-Phenylthiazolidine-2-thione** powder directly onto the ATR crystal.
- **Pressure Application:** Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  to obtain a high-quality spectrum.
- **Data Processing:** The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum of the sample.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Ion	m/z (Mass-to-Charge Ratio)	Interpretation
$[\text{M}]^{+\bullet}$	195	Molecular Ion
$[\text{M-SH}]^+$	162	Loss of a sulfhydryl radical
$[\text{C}_7\text{H}_7]^+$	91	Tropylium ion (from phenylmethyl fragment)
$[\text{C}_6\text{H}_5]^+$	77	Phenyl cation

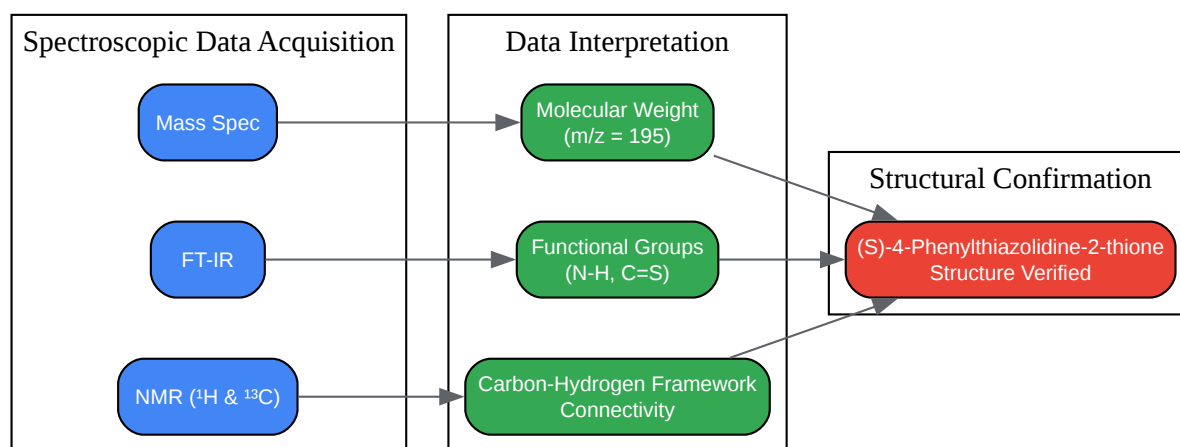
Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for similar compounds. The molecular ion peak at m/z 195 is the most definitive feature.<sup>[7]</sup>

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates the molecular ion and various fragment ions.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** An electron multiplier or similar detector records the abundance of each ion.
- **Data Representation:** The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Integrated Spectroscopic Analysis Workflow

Confirming the identity and purity of **(S)-4-Phenylthiazolidine-2-thione** requires a holistic approach, integrating data from all three spectroscopic techniques.



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Caption: Integrated workflow for the structural elucidation of **(S)-4-Phenylthiazolidine-2-thione**.

## Conclusion

The spectroscopic characterization of **(S)-4-Phenylthiazolidine-2-thione** is a clear-cut process when approached systematically.  $^1\text{H}$  and  $^{13}\text{C}$  NMR define the covalent framework and stereochemical environment, IR spectroscopy confirms the presence of key functional groups, particularly the N-H and C=S moieties, and mass spectrometry verifies the molecular weight and provides corroborating fragmentation data. Together, these techniques offer a self-validating system that ensures the identity, purity, and structural integrity of this vital chiral auxiliary, empowering researchers and drug development professionals to proceed with confidence in their synthetic endeavors.

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